7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2551120-51-3
VCID: VC11512787
InChI: InChI=1S/C9H10N2O.ClH/c10-5-7-3-1-2-6-4-8(12)11-9(6)7;/h1-3H,4-5,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride

CAS No.: 2551120-51-3

Cat. No.: VC11512787

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

Purity: 91

* For research use only. Not for human or veterinary use.

7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride - 2551120-51-3

Specification

CAS No. 2551120-51-3
Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name 7-(aminomethyl)-1,3-dihydroindol-2-one;hydrochloride
Standard InChI InChI=1S/C9H10N2O.ClH/c10-5-7-3-1-2-6-4-8(12)11-9(6)7;/h1-3H,4-5,10H2,(H,11,12);1H
Standard InChI Key JNJXQMTZPHQBLL-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=CC=C2)CN)NC1=O.Cl

Introduction

Chemical Identity and Structural Characteristics

7-(Aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride belongs to the indolinone class, characterized by a fused bicyclic structure comprising a benzene ring and a pyrrolidone moiety. The aminomethyl group at the 7-position and the hydrochloride salt form distinguish it from simpler indoline derivatives. Key molecular descriptors include:

PropertyValueSource
IUPAC Name7-(aminomethyl)-1,3-dihydroindol-2-one; hydrochloride
Molecular FormulaC₉H₁₁ClN₂O
Molecular Weight198.65 g/mol
Canonical SMILESC1C2=C(C(=CC=C2)CN)NC1=O.Cl
PubChem CID155977738

The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug development. NMR and IR spectra of analogous compounds reveal characteristic peaks for the indolinone core (e.g., C=O stretch at ~1700 cm⁻¹) and primary amine vibrations (~3350 cm⁻¹), though experimental data for this specific compound remain unpublished .

Synthesis and Manufacturing Considerations

While no direct synthesis protocol for 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is documented, convergent strategies from related indoline syntheses suggest viable routes:

Microwave-Assisted Hydrazinolysis

A method for 3-aminoindoles involves reacting spirocyclic isoxazoles with hydrazine hydrate under microwave irradiation (200°C, 15 min), yielding unprotected amines in >80% efficiency . Adapting this to 7-substituted indolinones could involve:

  • Spirocyclization: Reacting 7-nitroindolinone with nitrostyrene in the presence of phosphorous acid.

  • Ring Opening: Treating the intermediate with hydrazine to extrude phenylacetonitrile and generate the free amine .

Phthalimide Protection-Deprotection

The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride provides a template:

  • Protection: Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic conditions.

  • Deprotection: Hydrazine hydrate cleaves the phthalimide group, followed by HCl treatment to isolate the hydrochloride salt .

Physicochemical and Spectroscopic Properties

Available data for 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride are sparse, but inferences from structural analogs guide predictions:

Solubility and Stability

  • Aqueous Solubility: Hydrochloride salts of similar amines exhibit solubility >50 mg/mL in water.

  • Thermal Stability: Indolinones generally decompose above 200°C; differential scanning calorimetry (DSC) would clarify exact thresholds.

Spectroscopic Fingerprints

  • ¹H NMR (Predicted): δ 2.45 ppm (s, 2H, CH₂NH₂), 3.20–3.50 ppm (m, 2H, CH₂N), 6.70–7.20 ppm (m, 3H, aromatic) .

  • IR (Predicted): 3282 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic) .

Experimental validation is required to confirm these projections.

HazardPrecautionary MeasuresSource
Skin irritationWear nitrile gloves; use fume hood
Eye damageGoggles and face shield
Respiratory sensitizationNIOSH-approved respirator

Storage at +4°C in airtight containers is advised to prevent degradation .

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for 7-substitution, potentially using directed ortho-metalation .

  • ADMET Profiling: Predict absorption, distribution, and toxicity via in silico models (e.g., SwissADME).

  • Target Identification: Screen against kinase and receptor panels to identify lead candidates.

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